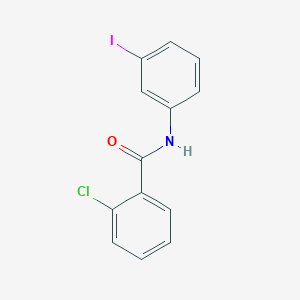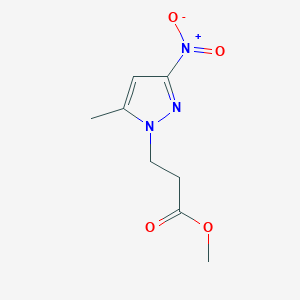
methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polyketide Synthesis : Gao, Han, and Krische (2011) reported on the synthesis of polypropionate stereopolyads via a diastereo- and enantioselective iridium-catalyzed crotylation process. This method, applied to compounds related to methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, simplifies the approach to creating polypropionate substructures, demonstrating its potential in complex organic synthesis (Gao, Han, & Krische, 2011).
Hydrogen Bonding in Molecular Structure : Research by Portilla et al. (2007) focused on the hydrogen-bonded structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric forms. This study highlights the significance of hydrogen bonding in defining the molecular structure of compounds closely related to this compound (Portilla et al., 2007).
Synthetic Transformations : El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis and transformations of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, a compound with a structure similar to the target molecule. Their work illustrates the versatility of such compounds in chemical transformations, which can be applied in various fields of chemistry (El’chaninov, Aleksandrov, & Stepanov, 2018).
Antimicrobial and Radical Scavenging Activities : Şener, Erişkin, Yavuz, and Şener (2017) synthesized and characterized new diazo dyes derived from Pyrazolo[1,5-a]pyrimidine, a compound structurally related to this compound. They investigated the solvatochromic properties, antimicrobial activities, and radical scavenging activities of these dyes (Şener, Erişkin, Yavuz, & Şener, 2017).
Corrosion Inhibition : Missoum et al. (2013) explored the use of bipyrazolic derivatives, similar to the target molecule, as inhibitors of corrosion of C38 steel in hydrochloric acid. Their study demonstrates the potential application of such compounds in materials science, particularly in corrosion protection (Missoum et al., 2013).
Catalyst in Organic Synthesis : Maleki and Ashrafi (2014) developed a method for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives using a novel catalyst. This research underscores the utility of compounds related to the target molecule in catalyzing organic reactions, which is crucial for the development of new synthetic methodologies (Maleki & Ashrafi, 2014).
Pharmacological Properties : Padmini and Kamal (2019) synthesized a series of 1,3,5-trisubstituted pyrazole derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. This indicates the potential of related compounds in the development of new pharmacological agents (Padmini & Kamal, 2019).
Safety and Hazards
Mecanismo De Acción
- One study found that a structurally similar compound did not exhibit expected inhibitory potency on the intended target kinase, MPS1, but showed significant activity on the kinase p70S6Kβ . Therefore, it’s possible that methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate may interact with kinases or other proteins.
Target of Action
Propiedades
IUPAC Name |
methyl 3-(5-methyl-3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-6-5-7(11(13)14)9-10(6)4-3-8(12)15-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXGNJXAQAKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239711 | |
| Record name | Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002033-58-0 | |
| Record name | Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



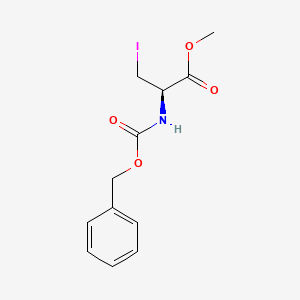
![3,6-Dihydropyrrolo[3,2-e]indole](/img/structure/B1639470.png)
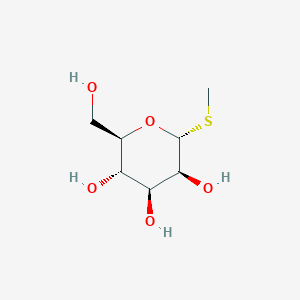

![5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1639494.png)
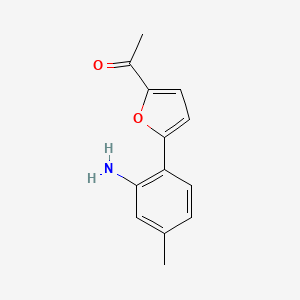

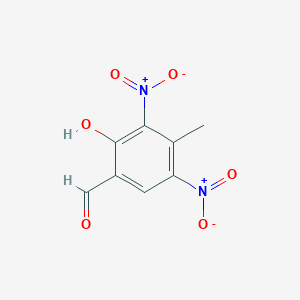

![N-[4,5-Dimethoxy-2-(4-methyl-benzoyl)-phenyl]-acetamide](/img/structure/B1639504.png)
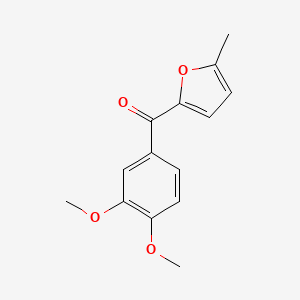
![(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1639517.png)

